molecular formula C17H13FN6 B11072808 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-, 1H-1,3-benzimidazol-2-ylhydrazone

1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-, 1H-1,3-benzimidazol-2-ylhydrazone

Cat. No.: B11072808
M. Wt: 320.32 g/mol
InChI Key: MFXLYQKMAHONCS-JMIUGGIZSA-N
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Description

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone is a complex organic compound that combines the structural features of pyrazole, benzimidazole, and hydrazone. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone typically involves a multi-step process:

    Formation of 4-Fluorophenyl-1H-pyrazole-4-carbaldehyde: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate to form 4-fluorophenyl-1H-pyrazole-4-carbaldehyde.

    Formation of 1H-1,3-Benzimidazol-2-yl Hydrazone: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with formic acid to form 1H-1,3-benzimidazole. This is then reacted with hydrazine hydrate to form 1H-1,3-benzimidazol-2-yl hydrazone.

    Condensation Reaction: The final step involves the condensation of 4-fluorophenyl-1H-pyrazole-4-carbaldehyde with 1H-1,3-benzimidazol-2-yl hydrazone in the presence of an acid catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide

Uniqueness

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone is unique due to its combination of pyrazole, benzimidazole, and hydrazone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to similar compounds.

Properties

Molecular Formula

C17H13FN6

Molecular Weight

320.32 g/mol

IUPAC Name

N-[(Z)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C17H13FN6/c18-13-7-5-11(6-8-13)16-12(9-19-23-16)10-20-24-17-21-14-3-1-2-4-15(14)22-17/h1-10H,(H,19,23)(H2,21,22,24)/b20-10-

InChI Key

MFXLYQKMAHONCS-JMIUGGIZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=C(NN=C3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(NN=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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